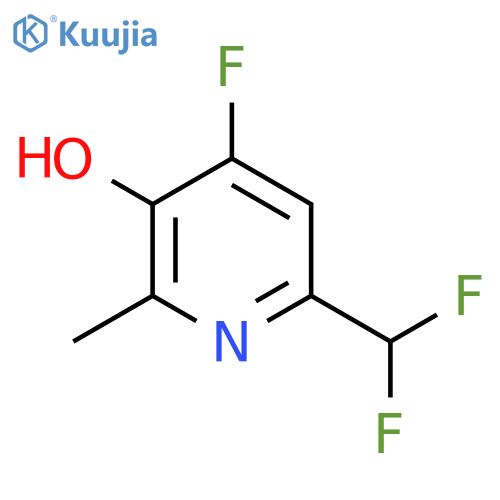Cas no 1806963-82-5 (6-(Difluoromethyl)-4-fluoro-3-hydroxy-2-methylpyridine)

6-(Difluoromethyl)-4-fluoro-3-hydroxy-2-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 6-(Difluoromethyl)-4-fluoro-3-hydroxy-2-methylpyridine
-
- インチ: 1S/C7H6F3NO/c1-3-6(12)4(8)2-5(11-3)7(9)10/h2,7,12H,1H3
- InChIKey: JRORCTILRIPXER-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(C(F)F)=NC(C)=C1O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 156
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 33.1
6-(Difluoromethyl)-4-fluoro-3-hydroxy-2-methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029037169-500mg |
6-(Difluoromethyl)-4-fluoro-3-hydroxy-2-methylpyridine |
1806963-82-5 | 95% | 500mg |
$1,735.55 | 2022-03-31 | |
| Alichem | A029037169-1g |
6-(Difluoromethyl)-4-fluoro-3-hydroxy-2-methylpyridine |
1806963-82-5 | 95% | 1g |
$2,923.95 | 2022-03-31 | |
| Alichem | A029037169-250mg |
6-(Difluoromethyl)-4-fluoro-3-hydroxy-2-methylpyridine |
1806963-82-5 | 95% | 250mg |
$1,068.20 | 2022-03-31 |
6-(Difluoromethyl)-4-fluoro-3-hydroxy-2-methylpyridine 関連文献
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
6-(Difluoromethyl)-4-fluoro-3-hydroxy-2-methylpyridineに関する追加情報
Introduction to 6-(Difluoromethyl)-4-fluoro-3-hydroxy-2-methylpyridine (CAS No. 1806963-82-5)
6-(Difluoromethyl)-4-fluoro-3-hydroxy-2-methylpyridine, identified by its CAS number 1806963-82-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the pyridine class, a heterocyclic aromatic compound characterized by a nitrogen atom within its ring structure. The presence of multiple fluorine atoms and hydroxyl groups in its molecular framework imparts unique chemical properties, making it a valuable candidate for various synthetic applications.
The structural features of 6-(Difluoromethyl)-4-fluoro-3-hydroxy-2-methylpyridine include a methyl group at the 2-position, a hydroxyl group at the 3-position, and a difluoromethyl group at the 6-position. These substituents contribute to its reactivity and potential biological activity. The compound's molecular formula is C7H7F3O2, reflecting its composition and the presence of fluorine atoms, which are known for their ability to enhance metabolic stability and binding affinity in drug molecules.
In recent years, there has been growing interest in fluorinated pyridines due to their role as key structural motifs in many bioactive molecules. The fluorine atoms in 6-(Difluoromethyl)-4-fluoro-3-hydroxy-2-methylpyridine can influence the compound's electronic properties, lipophilicity, and interactions with biological targets. This has led to its exploration as a building block in the synthesis of potential therapeutic agents.
One of the most compelling aspects of this compound is its utility in medicinal chemistry. Researchers have leveraged its scaffold to develop novel molecules with enhanced pharmacological properties. For instance, the combination of a hydroxyl group and fluorinated substituents can facilitate hydrogen bonding interactions, which are crucial for receptor binding. This makes 6-(Difluoromethyl)-4-fluoro-3-hydroxy-2-methylpyridine an attractive intermediate for designing compounds that target specific biological pathways.
The pharmaceutical industry has been particularly interested in fluorinated pyridines due to their potential to improve drug efficacy and reduce toxicity. Studies have shown that fluorine atoms can increase the metabolic stability of drug candidates by resisting degradation processes such as hydrolysis. Additionally, fluorination can enhance binding affinity by modulating electronic distributions and steric interactions at the binding site.
Recent advancements in computational chemistry have further enhanced the utility of compounds like 6-(Difluoromethyl)-4-fluoro-3-hydroxy-2-methylpyridine. Molecular modeling techniques allow researchers to predict how these compounds will interact with biological targets, providing insights into their potential therapeutic applications. These simulations have been instrumental in guiding the design of next-generation drugs with improved pharmacokinetic profiles.
In addition to its pharmaceutical applications, 6-(Difluoromethyl)-4-fluoro-3-hydroxy-2-methylpyridine has shown promise in agrochemical research. Fluorinated pyridines are often incorporated into pesticides and herbicides due to their ability to enhance bioavailability and resistance to environmental degradation. The unique chemical properties of this compound make it a valuable asset in developing sustainable agricultural solutions.
The synthesis of 6-(Difluoromethyl)-4-fluoro-3-hydroxy-2-methylpyridine presents both challenges and opportunities for chemists. The introduction of multiple fluorine atoms requires precise control over reaction conditions to ensure high yield and purity. However, advances in synthetic methodologies have made it increasingly feasible to produce complex fluorinated pyridines on an industrial scale.
The growing body of research on fluorinated pyridines underscores their importance in modern chemistry. As our understanding of these compounds deepens, new applications are likely to emerge, further solidifying their role in pharmaceuticals, agrochemicals, and beyond. The versatility of 6-(Difluoromethyl)-4-fluoro-3-hydroxy-2-methylpyridine, with its unique structural features and reactivity, positions it as a cornerstone molecule in synthetic chemistry.
1806963-82-5 (6-(Difluoromethyl)-4-fluoro-3-hydroxy-2-methylpyridine) 関連製品
- 2138824-72-1(tert-butyl (2E)-3-4-(1H-imidazol-1-yl)phenylprop-2-enoate)
- 182054-69-9(2-(Hydroxymethyl)nicotinonitrile)
- 1270803-91-2(tert-butyl N-2-amino-1-(2-ethylphenyl)ethylcarbamate)
- 2171416-56-9(4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbutanoic acid)
- 35482-50-9(1,3-Benzenediol,5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-)
- 53483-73-1(N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide)
- 512810-25-2(1,3-dimethyl-1h-pyrazole-4-carbohydrazide)
- 955793-89-2(N'-(5-chloro-2-methylphenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide)
- 960250-51-5(3-{(3-methylbutan-2-yl)aminomethyl}phenol)
- 2142362-39-6(tert-butyl 3-(4-bromophenyl)(hydroxy)methylpiperidine-1-carboxylate)